molecular formula C13H13NO3 B2879072 ethyl 3-(1H-indol-3-yl)-2-oxopropanoate CAS No. 32817-17-7

ethyl 3-(1H-indol-3-yl)-2-oxopropanoate

Cat. No.: B2879072
CAS No.: 32817-17-7
M. Wt: 231.251
InChI Key: OYZDYSMWNUUSAK-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-indol-3-yl)-2-oxopropanoate is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes

Mechanism of Action

Target of Action

Ethyl 3-(1H-indol-3-yl)-2-oxopropanoate is a derivative of indole, a heterocyclic compound that is found in many biologically active molecules . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.

Mode of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets to modulate various biological processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes , which play a crucial role in the inflammatory response. Therefore, it is possible that this compound may also affect similar pathways.

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1H-indol-3-yl)-2-oxopropanoate typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This process often starts with phenylhydrazine and an aldehyde or ketone, followed by acid-catalyzed cyclization . Another approach involves the reaction of indole-3-carboxaldehyde with ethyl acetoacetate under basic conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often employs scalable and cost-effective methods. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1H-indol-3-yl)-2-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(1H-indol-3-yl)-2-oxopropanoate is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

IUPAC Name

ethyl 3-(1H-indol-3-yl)-2-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-17-13(16)12(15)7-9-8-14-11-6-4-3-5-10(9)11/h3-6,8,14H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZDYSMWNUUSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the same method as previously described, 1,0 g 3-indole-pyruvic acid were reacted with 1,5 ml DBU and 790 microliters ethylbromide. In this case the benzene solution appeared red orange. After flash chromatography purification the ethyl ester was obtained with a yield of about 70%.
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